N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
Overview
Description
“N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a chemical compound with diverse applications in scientific research. It belongs to a class of compounds known as thiazoles, which are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .
Synthesis Analysis
The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride . Further chemical modulation can involve the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization .Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, is often involved in the synthesis of such compounds . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It’s known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Result of Action
Thiazoles, which this compound is a part of, are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Advantages and Limitations for Lab Experiments
MTB has several advantages for lab experiments. MTB is a potent antitumor and antiviral compound that can be used to study the mechanisms of cancer and viral infection. MTB is also relatively easy to synthesize, making it accessible to researchers. However, there are also limitations to using MTB in lab experiments. MTB is a toxic compound that requires specialized handling and disposal. MTB is also expensive to synthesize, making it difficult to scale up for large-scale experiments.
Future Directions
There are several future directions for the study of MTB. One area of research is the development of new synthetic methods for the production of MTB. Another area of research is the development of new derivatives of MTB with improved antitumor and antiviral activity. Additionally, the mechanisms of action of MTB need to be further elucidated to better understand how it exerts its effects on cancer and viral infections. Finally, the potential clinical applications of MTB need to be explored to determine its potential as a therapeutic agent for cancer and viral infections.
Conclusion:
In conclusion, MTB is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. MTB is a potent antitumor and antiviral compound that has been shown to inhibit the growth and proliferation of cancer cells and viruses. MTB has several advantages for lab experiments, but also has limitations that need to be addressed. The future directions for the study of MTB include the development of new synthetic methods, the development of new derivatives, the elucidation of its mechanisms of action, and the exploration of its potential clinical applications.
Scientific Research Applications
MTB has been extensively studied for its potential therapeutic applications. Several studies have shown that MTB has potent antitumor activity against various types of cancer cells, including breast, prostate, and lung cancer. MTB has also been shown to have antiviral activity against several viruses, including the human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS2/c1-27-19-8-4-2-6-17(19)15-25-12-10-16(11-13-25)14-23-21(26)22-24-18-7-3-5-9-20(18)28-22/h2-9,16H,10-15H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGMMWSBQSSCCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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